molecular formula C8H9F3N2O B13013137 4-(2,2,2-Trifluoroethoxy)phenylhydrazine

4-(2,2,2-Trifluoroethoxy)phenylhydrazine

Cat. No.: B13013137
M. Wt: 206.16 g/mol
InChI Key: BUVKPKXJYPANIH-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoroethoxy)phenylhydrazine is an organic compound with the molecular formula C8H10ClF3N2O. It is known for its unique structure, which includes a trifluoroethoxy group attached to a phenylhydrazine moiety. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,2-Trifluoroethoxy)phenylhydrazine typically involves the reaction of 4-nitrophenol with 2,2,2-trifluoroethanol in the presence of a base to form 4-(2,2,2-trifluoroethoxy)nitrobenzene. This intermediate is then reduced using hydrazine hydrate to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-(2,2,2-Trifluoroethoxy)phenylhydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,2,2-Trifluoroethoxy)phenylhydrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoroethoxy)phenylhydrazine involves its interaction with various molecular targets. It can act as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing ones. The trifluoroethoxy group enhances its reactivity and stability, making it a valuable compound in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethoxy)phenylhydrazine
  • 4-(2,2,2-Trifluoroethoxy)aniline
  • 4-(2,2,2-Trifluoroethoxy)benzaldehyde

Uniqueness

4-(2,2,2-Trifluoroethoxy)phenylhydrazine is unique due to its trifluoroethoxy group, which imparts distinct chemical properties such as increased lipophilicity and electron-withdrawing effects. These properties make it more reactive in certain chemical reactions compared to its analogs .

Properties

Molecular Formula

C8H9F3N2O

Molecular Weight

206.16 g/mol

IUPAC Name

[4-(2,2,2-trifluoroethoxy)phenyl]hydrazine

InChI

InChI=1S/C8H9F3N2O/c9-8(10,11)5-14-7-3-1-6(13-12)2-4-7/h1-4,13H,5,12H2

InChI Key

BUVKPKXJYPANIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NN)OCC(F)(F)F

Origin of Product

United States

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